(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate
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Overview
Description
(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions, particularly those requiring high enantioselectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate typically involves the reaction of (1R,2R)-1,2-diphenylethylenediamine with diphenylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The resulting product is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of metal catalysts.
Substitution: The aminium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted aminium compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate is used as a ligand in asymmetric catalysis. It forms complexes with metals like palladium, rhodium, and ruthenium, which are then used in various catalytic processes such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
The compound’s chiral nature makes it useful in the synthesis of enantiomerically pure pharmaceuticals. It is employed in the preparation of drugs that require high enantioselectivity to ensure efficacy and reduce side effects.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its role in catalysis helps in the efficient and selective synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate involves its ability to coordinate with transition metals. The phosphine ligand donates electron density to the metal center, stabilizing it and facilitating various catalytic cycles. The chiral environment provided by the ligand induces enantioselectivity in the reactions.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate
- (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
Uniqueness
Compared to similar compounds, (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate offers a unique combination of stability and reactivity. Its ability to form stable complexes with a wide range of metals and its high enantioselectivity make it particularly valuable in asymmetric synthesis.
Properties
IUPAC Name |
[(1R,2R)-2-diphenylphosphanyl-1,2-diphenylethyl]azanium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24NP.BF4/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20,25-26H,27H2;/q;-1/p+1/t25-,26-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXXYLCJWHJFSW-JUJAXGASSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BF4NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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